molecular formula C22H40CuO4 B079674 Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper CAS No. 14040-05-2

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper

Cat. No.: B079674
CAS No.: 14040-05-2
M. Wt: 432.1 g/mol
InChI Key: PEMCLTTUCGSLGJ-UHFFFAOYSA-N
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Description

Atomic number of base material: 29 Copper

Scientific Research Applications

  • Catalysis in Arylation Reactions : It acts as an efficient catalyst for N-arylation of aliphatic, aromatic, and heteroaromatic amines, enabling good to excellent yields under mild conditions (Nandurkar et al., 2007).

  • Study of Crystal Structures : Its crystal structure has been extensively studied, providing insights into molecular stacking and temperature-dependent configurations (Sans-Lenain & Gleizes, 1993).

  • Electronic Structure Analysis : This compound has been used to study the electronic structure of copper spin-1/2 systems and molecular orbitals (Wisbey et al., 2007).

  • In Metalorganic Chemical Vapor Deposition (MOCVD) : It's used in the deposition of ZnO films, demonstrating its utility in creating highly-oriented films and examining surface carbon reduction (Saraf et al., 2007).

  • Generation of Acyl Radicals : The compound facilitates the generation of acyl radicals from chromium(0) complexes, which react with electron-deficient olefins (Sakurai & Narasaka, 1994).

  • In Carbonylative Coupling Reactions : It has been used as a catalyst in carbonylative Sonogashira coupling reactions of alkynes with iodoaryls, providing an alternative to toxic and expensive catalytic systems (Tambade et al., 2008).

  • Vapor Pressure and Kinetic Studies : Its vapor pressure, kinetics, and enthalpy of sublimation have been explored, which is crucial for understanding its volatility and stability (Johnson et al., 2009).

  • Photofragmentation and Nanoparticle Formation : Studies have explored its photofragmentation pathways and photodeposition, leading to the formation of copper nanoparticles and atoms (Rutkowski & Zink, 2009).

  • Solubility in Supercritical Fluids : Its solubility in supercritical CO2 and mixed systems has been measured, providing data for applications in supercritical fluid deposition of Cu (Momose et al., 2015).

  • Synthesis of N-Substituted Ferrocenes : It has been used as a catalyst for the synthesis of a wide variety of N-substituted ferrocenes (Purecha et al., 2008).

Mechanism of Action

Target of Action

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper, also known as Copper(2+) bis[(3Z)-2,2,6,6-tetramethyl-5-oxo-3-hepten-3-olate] or COPPER(II)-DPM, is a complex compound with copper as the central atom .

Mode of Action

It’s known that the compound can act as a ligand for metal catalysts . This suggests that it may interact with its targets by coordinating with metal ions, thereby influencing the activity of metalloproteins or metal-dependent enzymes.

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation . Safety measures include avoiding contact with eyes, skin, and clothing, and wearing protective gloves, protective clothing, eye protection, and face protection .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper can be achieved through a simple reaction between copper(II) acetate and 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base.", "Starting Materials": [ "Copper(II) acetate", "2,2,6,6-tetramethyl-3,5-heptanedione", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve copper(II) acetate in the chosen solvent.", "Add the 2,2,6,6-tetramethyl-3,5-heptanedione to the solution and stir.", "Add the base to the solution to initiate the reaction.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool and filter the solid product.", "Wash the product with a suitable solvent and dry in a vacuum oven.", "The resulting product is Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper." ] }

CAS No.

14040-05-2

Molecular Formula

C22H40CuO4

Molecular Weight

432.1 g/mol

IUPAC Name

copper;5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one

InChI

InChI=1S/2C11H20O2.Cu/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;

InChI Key

PEMCLTTUCGSLGJ-UHFFFAOYSA-N

Isomeric SMILES

CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Cu]

SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Cu+2]

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Cu]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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